molecular formula C7H3BrF3NO2 B12622346 6-Bromo-4-(trifluoromethyl)nicotinic acid CAS No. 1060805-50-6

6-Bromo-4-(trifluoromethyl)nicotinic acid

Cat. No.: B12622346
CAS No.: 1060805-50-6
M. Wt: 270.00 g/mol
InChI Key: WKWWCRMZDROUDM-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 and a molecular weight of 270.01 g/mol It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring

Preparation Methods

The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinic acid typically involves multiple steps, including acylation, cyclization, and hydrolysis. One method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials . The reaction conditions include:

    Acylation: Vinyl ethyl ether and trifluoroacetyl chloride are reacted in the presence of a catalyst such as triethylamine or pyridine at temperatures ranging from -10 to 30°C for 3 to 7 hours.

    Cyclization: The intermediate product undergoes cyclization to form the desired pyridine ring structure.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Chemical Reactions Analysis

6-Bromo-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Properties

CAS No.

1060805-50-6

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

6-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3BrF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14)

InChI Key

WKWWCRMZDROUDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)C(F)(F)F

Origin of Product

United States

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